4-(tert-butylamino)benzoic acid
Description
Properties
CAS No. |
99985-73-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(tert-butylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-(tert-Butylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and specific temperatures to facilitate the reactions.
Scientific Research Applications
4-(tert-Butylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(tert-butylamino)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The tert-butylamino group significantly influences the compound’s steric bulk, solubility, and hydrogen-bonding capacity. Key comparisons with analogs are summarized below:
Crystallographic Data Comparison
Solubility and Pharmacokinetics
The tert-butylamino group enhances lipophilicity (LogP = 1.60), while sulfonyl or nitro substituents modulate solubility. For example, the sulfonyl group in 4-[(tert-butylamino)sulfonyl]benzoic acid improves water solubility, making it more suitable for drug formulation .
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 4-(tert-butylamino)benzoic acid?
Synthesis typically involves coupling tert-butylamine to 4-aminobenzoic acid derivatives under nucleophilic substitution conditions. Characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding motifs using programs like SHELXL .
- HPLC : For purity assessment (>95% recommended for biological studies).
Q. How can researchers validate the biological activity of this compound in cancer studies?
In vitro assays using breast cancer cell lines (e.g., MCF-7) are standard. Methodological steps include:
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve tautomerism or stereochemical conflicts using SHELX programs .
- Infrared Spectroscopy (IR) : Identify functional groups like carboxylic acid and tert-butylamino vibrations.
- Computational Modeling : Density Functional Theory (DFT) to predict bond angles and compare with experimental data.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in hydrogen-bonding patterns of this compound?
Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., R₂²(8) rings). Advanced strategies include:
Q. What experimental designs mitigate variability in pharmacological studies of this compound?
- Structured SAR Studies : Modify substituents (e.g., nitro or methoxy groups) to isolate activity contributions.
- Redox Buffers : Use catalase or superoxide dismutase to control oxidative byproducts in cell assays .
- Co-crystallization with Targets : For enzyme inhibition studies (e.g., tyrosinase or cytochrome P450 isoforms) .
Q. How do researchers address discrepancies in reported solubility and stability data for this compound?
- pH-Solubility Profiling : Measure solubility in buffers (pH 1–12) using shake-flask or HPLC methods.
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity for 4–8 weeks .
- Mass Spectrometry Degradation Studies : Identify hydrolytic or oxidative byproducts (e.g., tert-butyl group cleavage).
Methodological Notes
- Crystallography : SHELXL refinement requires high-resolution data (≤1.0 Å) for accurate anisotropic displacement parameters .
- Biological Replicates : Use ≥3 independent experiments with internal controls (e.g., untreated cells or scrambled siRNA) .
- Data Contradictions : Apply multivariate statistical tools (e.g., PCA) to distinguish experimental noise from true variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
